Product packaging for Angularine(Cat. No.:CAS No. 1354-37-6)

Angularine

Cat. No.: B1239106
CAS No.: 1354-37-6
M. Wt: 351.4 g/mol
InChI Key: MCWACAVORNFEFS-HMNNQIDUSA-N
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Description

Classification within Natural Product Chemistry: The Pyrrolizidine (B1209537) Alkaloid Framework

Angularine belongs to the class of pyrrolizidine alkaloids (PAs) ontosight.ai. Pyrrolizidine alkaloids are a group of naturally occurring alkaloids based on the structure of pyrrolizidine wikipedia.org. They are secondary metabolites synthesized by plants and microorganisms nih.gov. PAs are widely distributed in flora, with over 600 different compounds produced by more than 6000 angiosperm species, accounting for approximately 3% of all species wikipedia.orgnih.gov. These compounds are particularly prevalent in the plant families Boraginaceae, Asteraceae (specifically the tribes Senecioneae and Eupatorieae), and Fabaceae (genus Crotalaria) ontosight.ainih.govfao.org. Pyrrolizidine alkaloids exist primarily as tertiary amines and their corresponding N-oxides nih.gov. They are typically esters composed of a necine base and at least one necic acid nih.gov. Based on the structure of the esters, PAs are classified into four major groups: 11- and 12-ring macrocyclic diesters, as well as open-chained mono- or diesters nih.gov. This compound is specifically identified as a pyrrolizidine alkaloid found in Senecio angulatus L. acs.orgsemanticscholar.org.

Historical Context of this compound Discovery and Early Characterization

The discovery of this compound dates back to early investigations into the chemical constituents of plants. Porter and Geissman reported on "this compound, a New Pyrrolizidine Alkaloid from Senecio angulatus L." in The Journal of Organic Chemistry in 1962 acs.orgarphahub.comcal-ipc.orgacs.orgacs.org. This work marked the initial isolation and characterization of this compound, establishing its presence in Senecio angulatus. Early characterization efforts focused on determining its chemical structure and classifying it within the known framework of natural products, specifically as a pyrrolizidine alkaloid ontosight.aiacs.org.

Current Research Trajectories and Academic Significance of this compound

Current research involving this compound often intersects with broader studies on pyrrolizidine alkaloids and their biological activities. While the toxicity of PAs, including this compound, due to their hepatotoxic and genotoxic effects is a significant area of study ontosight.aiwikipedia.org, research in chemical biology also explores other potential biological activities of compounds found in PA-containing plants. For instance, studies on Vigna angularis (adzuki bean), a plant whose name is similar to this compound but contains different classes of compounds like angularin A (an ent-kaurane diterpene glycoside) cambridge.orgresearchgate.netresearchgate.net, highlight the diverse range of bioactive molecules found in nature researchgate.net. Research on Vigna angularis has explored anti-inflammatory, antioxidant, antihypertensive, and antiangiogenic activities, although these effects are attributed to compounds other than the pyrrolizidine alkaloid this compound researchgate.netnih.gov.

The academic significance of this compound lies in its contribution to the understanding of pyrrolizidine alkaloid chemistry, biosynthesis, and their ecological roles in plants nih.govfao.org. Research continues to identify and characterize PAs from various plant sources and develop methods for their analysis fao.orgresearchgate.net. The study of this compound, as a representative pyrrolizidine alkaloid, contributes to the broader field of natural product chemistry and its interface with chemical biology, which seeks to use chemical tools and principles to investigate biological systems lumc.nlharvard.eduberkeley.edu.

Research findings related to compounds found in plants that also contain pyrrolizidine alkaloids, such as Vigna angularis, demonstrate the complexity of natural product mixtures and the need for detailed chemical analysis to identify the specific compounds responsible for observed biological effects.

Compound NameSource PlantObserved Activity (Note: This is for compounds found in plants that may also contain PAs, not necessarily this compound itself)Relevant Study Type
Angularin AVigna angularisPotential anti-inflammatory effect (mitigating NO production) researchgate.netIn vitro studies researchgate.net
Ethanol extractVigna angularisAntiangiogenic activity (inhibition of phosphorylation of VEGFR2, Erk, and Akt) nih.govIn vitro and in vivo (mice) studies nih.gov
Various compoundsVigna angularisAntioxidant, hepatoprotective, antimicrobial, osteogenic, anti-inflammatory, hypotensive, antimetastatic, immunomodulatory researchgate.netnih.govVarious pharmacological studies researchgate.netnih.gov

The ongoing research on pyrrolizidine alkaloids, including this compound, and other compounds from their plant sources underscores their importance in natural product chemistry and their potential as subjects in chemical biology research aimed at understanding their interactions with biological targets and pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B1239106 Angularine CAS No. 1354-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354-37-6

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(1R,4Z,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,12-15,20,23H,2,5-9H2,1,3H3/b11-4-/t12-,13+,14+,15+,18+/m0/s1

InChI Key

MCWACAVORNFEFS-HMNNQIDUSA-N

SMILES

CC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O

Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O

Other CAS No.

1354-37-6

Origin of Product

United States

Natural Occurrence and Ecological Context of Angularine

Botanical Sources and Geographic Distribution of Angularine-Producing Species

This compound has been identified in Senecio angulatus, commonly known as creeping groundsel or Cape ivy, a succulent, climbing plant belonging to the Asteraceae family.

Native Range: Senecio angulatus is indigenous to the Cape Province of South Africa.

Introduced and Naturalized Range: The plant has been widely introduced as an ornamental plant and has become naturalized and in some cases invasive, in regions with Mediterranean climates. Its distribution now includes:

Europe: Albania, France (Corsica), Italy (Sardinia, Sicily), Spain (including the Balearic and Canary Islands), Portugal (including Madeira), and Croatia.

North Africa: Algeria and Tunisia.

Australia: Particularly in coastal districts of southern Australia (Victoria, South Australia, New in southern Africa (Cape Province).

New Zealand: Naturalized in various regions.

This species typically thrives in open woodlands, urban bushlands, disturbed sites, coastal environments, and along roadsides.

Geographic Distribution of Senecio angulatus
RegionStatus
South Africa (Cape Province)Native
Europe (various countries)Introduced/Naturalized
North Africa (various countries)Introduced/Naturalized
AustraliaIntroduced/Invasive
New ZealandNaturalized

Biosynthetic Pathways and Precursor Metabolism of this compound

The biosynthesis of this compound follows the general pathway of pyrrolizidine (B1209537) alkaloids (PAs), which involves the formation of a necine base and a necic acid moiety, which are then esterified.

Core Enzymatic Steps in Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of the necine base, the structural backbone of PAs, begins with amino acids. The initial and committed step is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) . nih.gov

Subsequent steps involve the oxidation of homospermidine, which then undergoes intramolecular cyclization to form the characteristic bicyclic pyrrolizidine ring system of the necine base. nih.gov

Intermediates and Branch Points Leading to this compound

While the general pathway for the necine base is understood, the specific intermediates and the biosynthesis of the necic acid portion of this compound are not well-documented in publicly available research. The structural diversity of PAs arises from variations in both the necine base and, more significantly, the necic acid component. nih.gov The necic acids are typically derived from branched-chain amino acids such as isoleucine, leucine, and valine. nih.govuni-kiel.deuni-kiel.de For instance, the biosynthesis of senecic acid, a common necic acid in many Senecio alkaloids, involves the coupling of two molecules of L-isoleucine. The specific biosynthetic route to the necic acid of this compound remains an area for further investigation.

Genetic and Molecular Determinants of this compound Production

The production of pyrrolizidine alkaloids in the genus Senecio is known to be under genetic control. xs4all.nlnih.gov Studies on various Senecio species have shown that the concentration and composition of PAs can vary significantly between different populations and even among individual plants within a population, indicating a strong genetic basis for their production. xs4all.nl This variation is heritable and can be influenced by environmental factors. nih.govnih.gov

The enzyme homospermidine synthase (HSS), which catalyzes the first committed step in PA biosynthesis, is a key genetic determinant. nih.gov However, specific genes and regulatory networks controlling the downstream steps of this compound biosynthesis in Senecio angulatus have not yet been elucidated. The production of specific PAs like this compound is likely determined by the presence and expression of specific genes encoding enzymes for the biosynthesis of its unique necic acid and the subsequent esterification to the necine base.

Ecological Role of this compound as a Plant Secondary Metabolite

Pyrrolizidine alkaloids, including presumably this compound, play a significant role in the chemical defense of plants against herbivores. nih.gov These compounds are generally toxic to non-specialist herbivores, deterring feeding and protecting the plant from damage. nih.gov The effectiveness of PAs as defense compounds can vary depending on the specific alkaloid and the herbivore species.

Furthermore, extracts of Senecio angulatus have been shown to possess allelopathic properties, meaning they can inhibit the germination and growth of neighboring plants. nih.govnih.gov These allelopathic effects are attributed to the release of chemical compounds, which likely include alkaloids like this compound, as well as phenolic compounds and flavonoids. nih.gov This chemical interference can provide a competitive advantage to Senecio angulatus, contributing to its success as an invasive species in some regions. nih.govnih.gov

Advanced Synthetic Methodologies for Angularine and Its Analogues

Total Synthesis Strategies for the Angularine Core Structure

Total synthesis of pyrrolizidine (B1209537) alkaloids, including the core structure found in this compound, often involves constructing the bicyclic [3.3.0] system with precise control over stereochemistry. While a specific detailed total synthesis route for this compound itself is not extensively documented in the provided literature, research on the synthesis of related pyrrolizidine alkaloids and their core structures highlights key strategies. These often involve the formation of the two fused five-membered rings and the introduction of necessary functional groups and stereocenters.

Enantioselective and Stereocontrolled Approaches

Achieving high enantioselectivity and stereocontrol is paramount in the synthesis of pyrrolizidine alkaloids due to their often complex stereochemical profiles and the differing biological activities of stereoisomers. Various strategies have been developed for the stereoselective construction of the pyrrolizidine scaffold.

One prominent approach involves enantioselective catalytic methods, such as catalyzed 1,3-dipolar cycloaddition reactions. These reactions can effectively build the pyrrolizidine ring system with excellent enantio- and diastereoselectivity wikipedia.orggetarchive.netwikipedia.org. For instance, enantioselectively catalyzed 1,3-dipolar cycloadditions have been employed in the synthesis of pyrrolizidine-alkaloid-inspired compound collections wikipedia.orggetarchive.netwikipedia.org. Stereoselective synthesis of spirocyclic pyrrolidines and pyrrolizidines has also been achieved using novel heterogeneous catalysts nih.gov.

Other stereocontrolled approaches may involve anionic cyclization reactions, which can provide a robust methodology for accessing stereoisomers of substituted pyrrolizidine derivatives fishersci.co.uk. Diastereoselective nucleophilic additions and intramolecular reactions, such as palladium-catalyzed intramolecular cyclizations or ruthenium-catalyzed ring-closing enyne metathesis, have also been utilized to establish the required stereochemistry within the pyrrolizidine core fishersci.co.uk.

Key Bond-Forming Reactions and Protecting Group Strategies

The construction of the pyrrolizidine core relies on efficient formation of carbon-carbon and carbon-nitrogen bonds. Common bond-forming reactions employed in the synthesis of pyrrolizidine alkaloids and related structures include:

1,3-Dipolar Cycloaddition: This reaction is frequently used to construct five-membered rings and can be a key step in building the pyrrolizidine system, often involving azomethine ylides and appropriate dipolarophiles wikipedia.orggetarchive.netwikipedia.orgfishersci.co.ukwikipedia.org.

Intramolecular Cyclization: Various intramolecular cyclization reactions, such as those involving amines displacing halides (as seen in aziridine (B145994) synthesis, a related nitrogen heterocycle) or other functional groups, are crucial for forming the bicyclic structure fishersci.co.ukwikipedia.org. Palladium-catalyzed intramolecular oxazine (B8389632) formation is one example used in the synthesis of polyhydroxylated pyrrolizidines fishersci.co.uk.

Reductive Amination: This reaction can be used to form C-N bonds and introduce nitrogen into the growing molecular framework mitoproteome.orgmitoproteome.org.

Nucleophilic Substitution (SN2): SN2 reactions are fundamental for forming C-N bonds, particularly in the introduction of amine functionalities or the cyclization steps mitoproteome.orgmitoproteome.org.

Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM has been shown to be effective in constructing the pyrrolizidine core fishersci.co.uk.

Given the presence of multiple functional groups in pyrrolizidine alkaloids like this compound (e.g., amines, hydroxyls, esters), protecting group strategies are essential during multi-step synthesis to prevent unwanted side reactions and ensure chemoselectivity. While specific protecting group schemes for this compound synthesis were not detailed in the provided sources, general strategies for protecting amines, alcohols, and carbonyls are widely applicable in complex molecule synthesis. Common amine protecting groups include carbamates, while acetals are often used for carbonyls. The choice of protecting group depends on the reaction conditions used in subsequent steps, requiring careful consideration of their stability and ease of removal.

Evaluation of Synthetic Efficiency and Yields

Developing synthetic routes with high yields and fewer steps remains a key objective in the synthesis of pyrrolizidine alkaloids to make them more accessible for further study and potential applications.

Semi-Synthetic and Derivatization Approaches for this compound Modification

Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of analogues or modified structures. This approach is particularly relevant for complex natural products like this compound, where isolating sufficient quantities from natural sources can be challenging, or where structural modifications are desired to explore structure-activity relationships.

For pyrrolizidine alkaloids, semi-synthetic approaches often begin with readily available necines (the basic bicyclic core) isolated from plants. These necines can then be esterified or otherwise functionalized to produce target alkaloids or novel analogues. For instance, macrocyclic diesters of (-)-platynecine, a pyrrolizidine necine, have been prepared through esterification with diacid derivatives followed by lactonisation. This demonstrates a semi-synthetic strategy starting from a natural pyrrolizidine core to create analogues.

Derivatization approaches can also be applied to this compound or its semi-synthetic precursors to introduce new functional groups or modify existing ones, potentially altering their chemical or biological properties. Research on the semi-synthesis of other natural product analogues, such as andrographolide, has involved designing and synthesizing series of derivatives based on synthetic pathways to evaluate their biological activity. Similar strategies could be applied to this compound to generate a library of analogues for research purposes.

Development of Novel Catalytic Methods for Pyrrolizidine Alkaloid Scaffolds

The development of novel catalytic methods is crucial for improving the efficiency, selectivity, and sustainability of synthetic routes to complex molecules like pyrrolizidine alkaloids. Catalysis can enable reactions to proceed under milder conditions, reduce the amount of waste generated, and provide access to specific stereoisomers.

Recent research has focused on developing novel catalysts for the construction of pyrrolizidine alkaloid scaffolds and related nitrogen heterocycles. Examples include the use of Fe3O4-graphene oxide as a catalyst in one-pot multicomponent reactions for the synthesis of spirooxindole-pyrrolizidine compounds wikipedia.org. L-proline functionalized manganese ferrite (B1171679) nanorods have been reported as a novel heterogeneous nanocatalyst for the stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines nih.gov. Sulfamic acid has also been explored as an efficient and environmentally sustainable catalyst for the synthesis of 2-azapyrrolizidine derivatives.

Mechanistic Insights from Molecular and Cellular Studies of Angularine

Identification of Cellular and Subcellular Interaction Partners and Targets

Currently, there is no specific information available in scientific literature that identifies the direct cellular and subcellular interaction partners or targets of Angularine. Research on pyrrolizidine (B1209537) alkaloids in general suggests that their reactive metabolites can non-specifically interact with a variety of cellular macromolecules.

Elucidation of Molecular Mechanisms of Action in Controlled In Vitro Systems

Detailed in vitro studies to elucidate the specific molecular mechanisms of action of this compound are not documented in available research. The following subsections are based on the general knowledge of pyrrolizidine alkaloids.

Receptor and Enzyme Modulation Studies

There are no published studies that have investigated the modulatory effects of this compound on specific receptors or enzymes. The primary mechanism of toxicity for pyrrolizidine alkaloids is generally not receptor-mediated but is linked to the bioactivation of the parent compound.

Perturbation of Intracellular Signaling Pathways in Model Cell Lines

Specific studies on the perturbation of intracellular signaling pathways by this compound in model cell lines have not been reported. The cellular effects of pyrrolizidine alkaloids are often a downstream consequence of cellular damage caused by their reactive metabolites, rather than a direct and specific modulation of signaling cascades.

Investigation of Metabolic Activation Pathways Leading to Reactive Intermediates

The metabolic activation of pyrrolizidine alkaloids is a key feature of their toxicology. While not specifically documented for this compound, the general pathway for this class of compounds involves the enzymatic oxidation of the pyrrolizidine ring by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters, which are electrophilic and can readily react with cellular nucleophiles such as DNA and proteins. This bioactivation is considered the primary mechanism of their hepatotoxicity.

Structure-Activity Relationship (SAR) Studies for Mechanistic Hypotheses

There are no available structure-activity relationship (SAR) studies specifically for this compound. For the broader class of pyrrolizidine alkaloids, it is generally understood that the presence of an unsaturated necine base and the nature of the ester side chains are critical for their toxicity. The ability to be metabolized to reactive pyrrolic intermediates is a key determinant of their biological activity. Without a series of this compound analogs and their corresponding activity data, no specific SAR can be established.

Analytical Chemistry Methodologies for Angularine Research

Advanced Extraction and Isolation Techniques from Diverse Biological Matrices

Extracting natural products like Angularine from complex biological matrices such as plant materials or biological fluids is a critical initial step in analytical research hilarispublisher.comfrontiersin.org. These matrices contain numerous endogenous compounds, including proteins, lipids, salts, organic acids, and sugars, which can interfere with the analysis of target analytes present at potentially low concentrations phenomenex.com.

Traditional extraction methods often involve solvent extraction using organic solvents like ethanol, methanol, chloroform, and ethyl acetate, chosen based on the polarity and solubility of the target compound hilarispublisher.comfrontiersin.org. These methods aim to recover and concentrate the analyte while minimizing the presence of unwanted matrix components hilarispublisher.com.

More advanced techniques are often employed to improve efficiency and purity. Solid-phase extraction (SPE) is a chromatographic technique widely used for the extraction and purification of natural products from complex samples. It involves selectively retaining target compounds on a solid sorbent bed and then eluting them with a suitable solvent hilarispublisher.com. This can be particularly useful for isolating compounds like this compound from biological fluids, effectively removing interfering substances such as proteins, genomic DNA, and lipids phenomenex.com. Accelerated solvent extraction (ASE) is another technique used for solid or semi-solid samples, employing elevated temperature and pressure to enhance extraction efficiency frontiersin.org. Techniques for extracting extracellular matrices from bacterial biofilms, which involve using salts and detergents, highlight the diverse approaches needed for different biological sample types nih.gov.

Chromatographic Separation Methods for this compound and Related Metabolites

Chromatographic methods are essential for separating this compound from complex mixtures and its related metabolites, enabling their individual analysis frontiersin.organalytica-world.comnih.gov. These techniques exploit the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation nih.gov.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used and versatile technique for the separation and analysis of non-volatile compounds like this compound phenomenex.comresearchgate.net. It is crucial for resolving complex mixtures and is applied to both biological and chemical compositions phenomenex.com. In the pharmaceutical industry, HPLC is used for identification, quantification, and purity assessment of compounds, as well as for analyzing drugs and their metabolites in biological matrices for pharmacokinetic studies and metabolism research phenomenex.com. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase, is particularly popular for analyzing low molecular weight samples researchgate.net. HPLC-DAD-MS has been used for screening pyrrolizidine (B1209537) alkaloids in plants d-nb.info.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

GC-MS is a powerful technique primarily used for the analysis of volatile and semi-volatile compounds hilarispublisher.comfrontiersin.org. While this compound itself is a relatively high molecular weight pyrrolizidine alkaloid and may not be directly amenable to standard GC-MS without derivatization, GC-MS is invaluable for analyzing volatile profiles associated with the plant sources of this compound or for studying volatile metabolites frontiersin.orgweinobst.at. This technique involves injecting a sample into a heated column, separating compounds based on their vaporization and interaction with the stationary phase, and then detecting them with a mass spectrometer hilarispublisher.com. GC-MS has been used to identify and quantify volatile organic compounds (VOCs) in various biological and environmental samples, providing insights into complex chemical profiles frontiersin.orgmdpi.comnih.govmdpi.com.

Ultra-High Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis

UHPLC is an advanced liquid chromatography technique that utilizes smaller particle sizes in the stationary phase and operates at higher pressures than conventional HPLC, offering improved separation efficiency, speed, and sensitivity mdpi.comchromatographyonline.com. UHPLC is increasingly used for the analysis of complex samples, including biopharmaceuticals and small molecules chromatographyonline.comamericanpharmaceuticalreview.com. Capillary Electrophoresis (CE), including techniques like capillary zone electrophoresis (CZE), offers high separation efficiency, short analysis times, and low sample and solvent consumption mdpi.comchromatographyonline.com. CE is particularly well-suited for the analysis of charged and polar compounds, including ions, amino acids, and nucleotides chromatographyonline.com. Both UHPLC and CE, often coupled with mass spectrometry (MS), are valuable tools for achieving high-resolution separation and analysis of this compound and its potential metabolites in complex matrices mdpi.comnih.govnih.gov.

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are fundamental for determining the molecular structure of a compound, providing information on its mass, functional groups, elemental composition, and stereochemistry pharmaknowledgeforum.comlibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including natural products like this compound pharmaknowledgeforum.comemerypharma.comchemrxiv.org. It provides detailed information about the connectivity and arrangement of atoms within a molecule ulethbridge.ca. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for obtaining a complete structural characterization emerypharma.combruker.com.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of individual nuclei emerypharma.comcurrenta.de. ¹H NMR spectra show the chemical shift, multiplicity, coupling constants, and integration of protons, which are vital for assigning specific hydrogen atoms within the molecule emerypharma.com.

2D NMR techniques provide correlations between nuclei, helping to build a comprehensive picture of the molecular structure ulethbridge.caresearchgate.net. Examples include:

¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, revealing vicinal and sometimes long-range coupling emerypharma.comresearchgate.net.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): Show correlations between protons and the carbons to which they are directly attached illinois.edu.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about connectivity across multiple bonds illinois.edu.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about the spatial proximity of nuclei, aiding in the determination of stereochemistry illinois.edu.

Extensive 1D and 2D NMR spectroscopic analysis, often combined with mass spectrometry, is routinely used for the structural elucidation of complex natural products researchgate.net. High-field NMR spectrometers with cryotechnology can enhance sensitivity, which is particularly useful when dealing with limited sample quantities currenta.de.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a valuable tool for the analysis of pyrrolizidine alkaloids, including this compound. GC-MS and LC-MS allow for the separation, identification, and quantification of complex mixtures of these alkaloids, even in minute quantities or as diastereoisomeric forms. researchgate.netmdpi.com High-resolution GC coupled with MS provides a sensitive means for separation and identification. researchgate.net

The combination of molecular weight information, characteristic fragmentation patterns, and retention indices obtained from GC-MS can enable the identification of most tertiary pyrrolizidine alkaloid bases, even at trace levels or when closely related isomers are present. researchgate.net While Electron Ionization (EI) can produce fragmentation useful for distinguishing similar compounds, the molecular ion for many pyrrolizidine alkaloids can be weak. researchgate.net In such cases, soft chemical ionization techniques are often recommended to facilitate the formation of the protonated molecular ion as the base peak in the mass spectrum. researchgate.net Reagent gases like ammonia, methane, and isobutane (B21531) have been used for chemical ionization in PA analysis by GC-MS. researchgate.net

LC-MS methods are also employed in the analysis of pyrrolizidine alkaloids and are considered highly suited for their selectivity and sensitivity. researchgate.net The application of LC-ESI/MS has been reported in phytochemical profiling of Senecio angulatus extracts, where this compound has been identified. semanticscholar.org

Infrared (IR) Spectroscopy and Other Spectroscopic Methods

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule and is used in the qualitative analysis and identification of compounds like this compound. mdpi.commedicinabuenosaires.comacs.org By analyzing the absorption or transmission of infrared light at specific wavelengths, researchers can identify characteristic vibrational modes corresponding to different chemical bonds within the this compound structure. youtube.comnist.govresearchgate.net

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR and 13C-NMR), have also been utilized in the analysis of pyrrolizidine alkaloids. mdpi.comd-nb.info While 1H-NMR can sometimes suffer from a lack of selectivity due to overlapping signals in complex mixtures, 13C-NMR may offer better resolution. d-nb.info However, NMR techniques generally cannot compete with the sensitivity achieved by GC-MS for the detection of low levels of these compounds. d-nb.info

Development and Application of Immunoassays (e.g., ELISA) for Research Quantification

Immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are employed for the quantitative determination of certain toxic pyrrolizidine alkaloids in research. mdpi.comresearchgate.netd-nb.inforesearchgate.netenzene.comnih.govyoutube.com ELISA is a plate-based technique that utilizes the specific binding between antibodies and the target antigen (in this case, the pyrrolizidine alkaloid) to detect and quantify the substance. nih.govyoutube.com

Competitive ELISA is one format used for the quantitative analysis of pyrrolizidine alkaloids. mdpi.com This method can be applied for determination without requiring prior separation of the alkaloids from the sample matrix. mdpi.comd-nb.info In an ELISA, one component of the reaction is typically bound to a solid phase, such as a microtiter well, which allows for the separation of bound and free labeled reactants. nih.gov An enzyme linked to an antibody produces a measurable signal, often a colored product from a colorless substrate, the intensity of which is proportional to the amount of the target analyte. nih.govyoutube.com

Emerging Research Frontiers and Future Perspectives on Angularine

Computational Chemistry and Molecular Modeling Approaches for Angularine-Target Interactions

Computational chemistry and molecular modeling play a crucial role in modern drug discovery and understanding the interactions between small molecules and biological targets tandfonline.comnih.govnih.gov. For this compound, these approaches can provide valuable insights into its potential mechanisms of action by predicting and analyzing its interactions with various proteins, enzymes, or other biomolecules. Techniques such as molecular docking can be employed to model the binding poses and affinities of this compound within the active sites of putative target molecules tandfonline.comnih.gov. This involves simulating the dynamic behavior of this compound and its potential targets, allowing researchers to estimate binding free energies and identify key residues involved in the interaction tandfonline.com.

Furthermore, quantitative structure-activity relationship (QSAR) modeling could be applied to this compound and its potential analogs to correlate structural features with predicted biological activities. By analyzing the chemical properties and three-dimensional structure of this compound, computational methods can help prioritize experimental investigations by suggesting potential targets and interaction mechanisms tandfonline.comnih.gov. While specific computational studies on this compound (CID 5281722) and its target interactions were not prominently found in the reviewed literature, the established methodologies in computational chemistry provide a clear path for future research to elucidate how this compound might interact with biological systems at a molecular level.

Integrative Omics Technologies in the Study of this compound Biosynthesis and Activity

Integrative omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a holistic understanding of biological systems cambridge.orgfzu.edu.cnijbpsa.com. Applied to the study of this compound, these approaches can provide comprehensive insights into its biosynthesis and biological activities. If this compound is a naturally occurring compound, genomics and transcriptomics can help identify the genes and enzymes involved in its biosynthetic pathway cambridge.orgijbpsa.compreprints.org. By analyzing gene expression profiles in organisms or systems that produce this compound, researchers can pinpoint candidate genes responsible for its synthesis ijbpsa.comjipb.net.

Proteomics can complement these studies by identifying and quantifying the proteins involved in the biosynthetic machinery or those affected by this compound treatment fzu.edu.cn. Metabolomics, on the other hand, can be used to profile the metabolic changes associated with this compound production or its biological effects, helping to identify precursors, intermediates, or downstream metabolites cambridge.orgpreprints.org. Integrating data from these different omics layers through bioinformatics and statistical analysis can reveal complex regulatory networks and provide a systems-level view of this compound's role and effects fzu.edu.cnijbpsa.com. Although specific omics studies on the biosynthesis or activity of this compound (CID 5281722) were not detailed in the search results, the application of these integrated technologies is a key future direction for a comprehensive understanding of this compound. Research on related compounds like "angularin" and "angularin A" from Vigna angularis has utilized phytochemical analysis which can be a starting point for omics-based pathway elucidation cambridge.org.

Exploration of Undiscovered Biological Activities and Mechanistic Hypotheses of this compound

While some biological activities have been reported for compounds referred to as "angularin" or "angularin A" isolated from Vigna angularis, such as antifungal and anti-inflammatory effects cambridge.orgfzu.edu.cnukri.orgprobiologists.com, the full spectrum of biological activities of this compound (CID 5281722) and their underlying mechanisms remains an open area of research. Future research frontiers involve systematically screening this compound against a wide range of biological targets and pathways to uncover undiscovered activities.

Based on the reported activities of related compounds, potential areas for exploration could include further investigation into antimicrobial (antibacterial, antifungal) properties, antiviral effects, or anti-inflammatory pathways cambridge.orgukri.orgprobiologists.com. Mechanistic hypotheses can be generated based on the structural features of this compound and its predicted interactions from computational studies tandfonline.comnih.gov. Experimental validation using in vitro and in vivo models would be necessary to confirm any newly discovered activities and to delineate the specific molecular mechanisms through which this compound exerts its effects. This could involve studying its impact on cellular signaling pathways, enzyme activity, or gene expression, potentially guided by initial omics findings fzu.edu.cn.

Bioengineering Approaches for Enhanced this compound Production in Heterologous Systems

The sustainable and scalable production of natural products like this compound can be challenging due to factors such as low natural abundance or complex extraction processes. Bioengineering approaches offer promising avenues for enhanced production in heterologous systems, such as microorganisms or other engineered host organisms nih.govfrontiersin.orgmednexus.org. This involves reconstituting or modifying the biosynthetic pathway of this compound in a suitable host chassis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.